molecular formula C17H20N2O B14689591 N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)acetamide CAS No. 25464-94-2

N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)acetamide

Katalognummer: B14689591
CAS-Nummer: 25464-94-2
Molekulargewicht: 268.35 g/mol
InChI-Schlüssel: HXNNHPAJJAMTTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)acetamide is an organic compound with the molecular formula C17H22N2O. This compound is known for its unique structure, which includes a dimethylamino group attached to a phenyl ring, further connected to an acetamide group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)acetamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with 4-aminophenylacetamide. The reaction is carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) to facilitate the formation of the desired product . The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Wirkmechanismus

The mechanism of action of N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity . Additionally, its interaction with cellular receptors may contribute to its anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)acetamide is unique due to its specific structural features, such as the presence of both dimethylamino and acetamide groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds .

Eigenschaften

CAS-Nummer

25464-94-2

Molekularformel

C17H20N2O

Molekulargewicht

268.35 g/mol

IUPAC-Name

N-[4-[[4-(dimethylamino)phenyl]methyl]phenyl]acetamide

InChI

InChI=1S/C17H20N2O/c1-13(20)18-16-8-4-14(5-9-16)12-15-6-10-17(11-7-15)19(2)3/h4-11H,12H2,1-3H3,(H,18,20)

InChI-Schlüssel

HXNNHPAJJAMTTM-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.